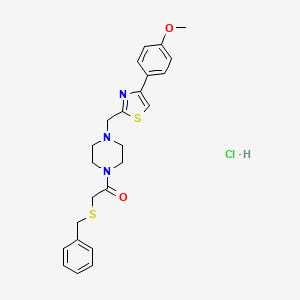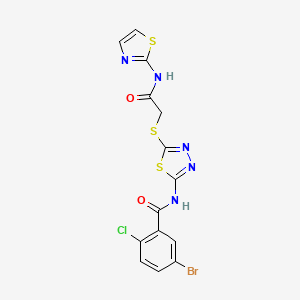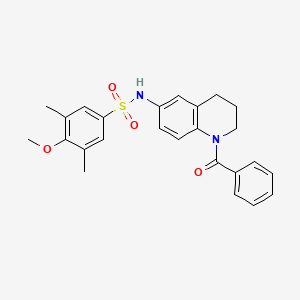
2-(3,4-dimethylphenyl)-3H-isoindol-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3,4-dimethylphenyl)-3H-isoindol-1-imine" is a derivative of isoindole, which is a structural motif found in various pharmaceutical and organic compounds. Isoindoles are known for their diverse range of biological activities and applications in material science. The specific substitution pattern on the phenyl ring and the presence of the imine functionality suggest potential for unique physicochemical properties and reactivity.
Synthesis Analysis
The synthesis of isoindole derivatives often involves strategies to install the imine functionality, which can be achieved through oxidation reactions or condensation processes. For example, derivatives of isoindole with imine functionalities have been synthesized through autoxidation under specific conditions, such as UV irradiation . The synthesis process is typically characterized by spectroscopic methods, including NMR, to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of isoindole derivatives, including those with dimethylphenyl substituents, is often determined using techniques such as single-crystal X-ray diffraction and spectroscopic methods like IR-NMR . These studies provide detailed information on the crystalline structure, molecular geometry, and conformational flexibility. Theoretical calculations, such as density functional theory (DFT), can complement experimental data to predict vibrational frequencies and chemical shift values .
Chemical Reactions Analysis
Isoindole derivatives can undergo various chemical reactions, including autoxidation to form benzophenones or further react to yield phenanthridine derivatives, depending on the substitution pattern . The imine group in such compounds can also participate in tautomerism, which can be influenced by intramolecular hydrogen bonding and solvent effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives, such as solubility, lipophilicity, and partition coefficients, are crucial for their potential applications. These properties can be tailored by modifying the substituents on the isoindole core. Some derivatives exhibit improved lipophilicity or water solubility compared to their parent compounds . Additionally, the presence of the imine group can lead to interesting spectroscopic properties and influence the compound's reactivity and stability . Theoretical studies can provide insights into the electronic properties, molecular electrostatic potential, and nonlinear optical (NLO) activity .
Relevant Case Studies
While the provided data does not include specific case studies, the research on isoindole derivatives often explores their antibacterial activity , spectroscopic properties , and potential applications in material science due to their NLO properties . The molecular structure analysis can reveal insights into the compound's reactivity and interactions in biological systems or material contexts .
Applications De Recherche Scientifique
Luminescence Sensing Applications
Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, demonstrate selective sensitivity to benzaldehyde-based derivatives through luminescence. These complexes showcase potential as fluorescence sensors for benzaldehyde and its derivatives, highlighting their application in chemical sensing and luminescence studies (Shi et al., 2015).
Catalysis and Chemical Synthesis
The reactivity of dimethylphenyl imidazole derivatives in organometallic complex formation has been explored through iridium-mediated N–H and methyl C–H bond activations. These complexes exhibit catalytic efficiency in Oppenauer oxidation of alcohols, demonstrating their utility in catalysis and synthetic chemistry applications (Paul et al., 2014).
Material Science and Polymer Research
In material science, the integration of 2-(2,6-dimethylphenyl)-amine-4-(2,6-dimethylphenyl)imine-2-pentene ligands with nickel complexes synthesized on mesoporous MCM-41 supports has been studied. These complexes are active in ethylene and propylene oligomerization, showcasing their significance in creating new materials and polymers (Rossetto et al., 2015).
Liquid Crystal Technology
Ortho-palladated complexes of triphenylene-imine derivatives display columnar mesophases at temperatures close to ambient, emphasizing their potential in liquid crystal technology and optoelectronic applications. This unique structural characteristic underlines the compound's utility in designing advanced liquid crystal displays (Tritto et al., 2014).
Mécanisme D'action
Orientations Futures
The future directions for research on “2-(3,4-dimethylphenyl)-3H-isoindol-1-imine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, and exploring its potential uses in fields like pharmaceuticals .
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-7-8-14(9-12(11)2)18-10-13-5-3-4-6-15(13)16(18)17/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYYCCXUOVNURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)
![1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2551060.png)


![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)
![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)
![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)
![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)


![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)